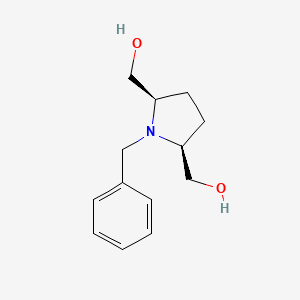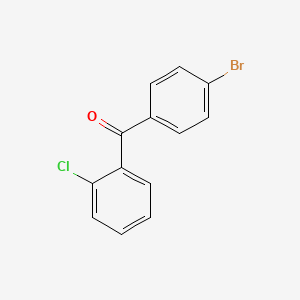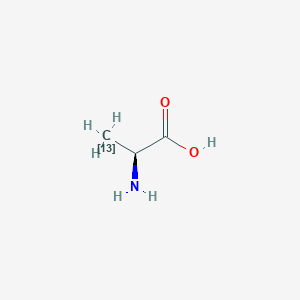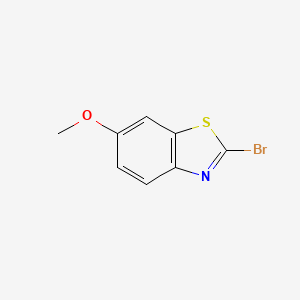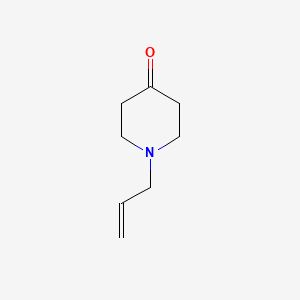
1-aliltetrahidro-4(1H)-piridinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-allyltetrahydro-4(1H)-pyridinone is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of an allyl group and a pyridine moiety. For instance, the first paper describes the synthesis and characterization of a molecule with an allyl group and a pyridine ring, specifically 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The second paper outlines a methodology for synthesizing pyridines from allyl amines and alkynes . The third paper details the synthesis of a similar compound and its crystal structure .
Synthesis Analysis
The synthesis of related compounds involves a sequence of reactions that include dehydrogenation and cyclization processes. In the second paper, a new methodology for pyridine synthesis is described, which involves Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne . The third paper provides a detailed synthesis route for a triazole derivative, starting from isonicotinohydrazide and 3-isothiocyanatoprop-1-ene, followed by base-catalyzed intramolecular dehydrative cyclization .
Molecular Structure Analysis
The molecular structure of the compounds is characterized using various spectroscopic techniques and X-ray crystallography. The first paper reports the molecular geometry obtained from X-ray experiments and theoretical calculations, including vibrational frequencies and chemical shift values . The third paper also discusses the crystal structure of a triazole derivative, solved by direct methods and refined by least-squares .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The first paper does not detail specific reactions but mentions the use of IR-NMR spectroscopy and X-ray diffraction for characterization . The second paper's methodology implies a sequence of oxidation and catalyzed annulation reactions . The third paper describes the intramolecular cyclization of thiosemicarbazides to synthesize triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The first paper provides details such as the crystal system, cell dimensions, and density of the synthesized compound . The third paper mentions the yield and melting points of the synthesized triazole derivative . Theoretical calculations in the first paper also predict thermodynamic properties and molecular electrostatic potential .
Aplicaciones Científicas De Investigación
- Reacciones de acoplamiento catalizadas por CuI: Los investigadores han explorado el uso de 1-aliltetrahidro-4(1H)-piridinona como sustrato en reacciones de acoplamiento catalizadas por cobre. Por ejemplo, se ha empleado en reacciones con 4-yodopirazoles y alcoholes, lo que lleva a la síntesis de compuestos valiosos .
- Base de datos fitoquímica: En el contexto de las plantas medicinales indias, la this compound ha sido catalogada en la base de datos IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics). IMPPAT proporciona información sobre fitoquímicos, partes de plantas y usos terapéuticos. Este compuesto puede tener posibles aplicaciones terapéuticas basadas en su presencia en la medicina tradicional india .
- Afinidad de unión: El compuesto this compound (también conocido como éster metílico del ácido 4-cumárico) ha sido estudiado por su afinidad de unión con los receptores de cáncer de mama. Comprender sus interacciones con los objetivos relacionados con el cáncer podría informar el desarrollo de fármacos .
Síntesis orgánica y catálisis
Química medicinal y descubrimiento de fármacos
Investigación del cáncer
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-allyltetrahydro-4(1H)-pyridinone are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
1-Allyltetrahydro-4(1H)-pyridinone interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in the disruption of the normal cellular processes controlled by this pathway, including cell growth and division .
Biochemical Pathways
The compound affects the MAPK pathway, a critical biochemical pathway involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus . The inhibition of this pathway by 1-allyltetrahydro-4(1H)-pyridinone can lead to the prevention of cell proliferation and induction of cell death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-allyltetrahydro-4(1H)-pyridinone are not available, these properties significantly impact the bioavailability of the compound. In general, pharmacokinetic studies help to understand how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted. These factors are crucial in determining the compound’s effectiveness and potential side effects .
Result of Action
The molecular and cellular effects of 1-allyltetrahydro-4(1H)-pyridinone’s action primarily involve the inhibition of the MAPK pathway . This inhibition disrupts normal cell signaling, leading to the prevention of cell proliferation and the induction of cell death . Therefore, the compound may have potential antineoplastic activity .
Propiedades
IUPAC Name |
1-prop-2-enylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPIJRMICXHER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462896 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20785-46-0 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


